molecular formula C19H19N3O2S B2775648 N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-32-3

N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2775648
CAS No.: 851131-32-3
M. Wt: 353.44
InChI Key: CHTVRHWZKXRHBC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, an imidazole ring, and a thioacetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 1-(m-tolyl)-1H-imidazole-2-thiol under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thioacetamide group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
  • N-(3-methoxyphenyl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(3-methoxyphenyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific positioning of the methoxy group and the m-tolyl substituent on the imidazole ring. These structural features can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-5-3-7-16(11-14)22-10-9-20-19(22)25-13-18(23)21-15-6-4-8-17(12-15)24-2/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTVRHWZKXRHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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